Influenza virus NP (44-52)

Beschreibung

Eigenschaften

Molekularformel |

C46H74N10O17S |

|---|---|

Molekulargewicht |

1071.2 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |

InChI-Schlüssel |

QVXNKNSYPZUJFT-DEKAXTLRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Influenza Virus NP (44-52) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide is a well-characterized, immunodominant epitope that elicits a robust cytotoxic T-lymphocyte (CTL) response in individuals expressing the human leukocyte antigen (HLA)-A1 allele. This document details its sequence, physicochemical properties, immunological characteristics, and the experimental methodologies used for its study, making it a valuable resource for researchers in immunology, virology, and vaccine development.

Peptide Sequence and Physicochemical Properties

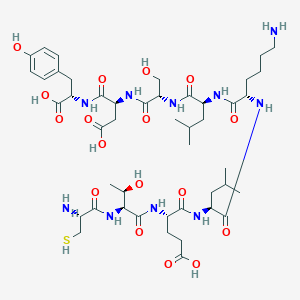

The influenza A virus NP (44-52) peptide is a nonapeptide with the following amino acid sequence:

Sequence: Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY)[1]

This sequence is highly conserved across many influenza A virus strains, making it a key target for universal influenza vaccine strategies.[2] Its physicochemical properties are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | CTELKLSDY |

| Molecular Formula | C46H74N10O17S |

| Molecular Weight | 1071.2 g/mol |

| HLA Restriction | HLA-A*01:01[3][4] |

Immunological Properties

The NP (44-52) peptide is a crucial target for the cell-mediated immune response to influenza A virus infection. When presented by the MHC class I molecule HLA-A1 on the surface of infected cells, it is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition triggers a cascade of events leading to the elimination of infected cells.

MHC Binding Affinity

Cytotoxic T-Lymphocyte (CTL) Response

The NP (44-52) peptide is a dominant epitope for HLA-A1-restricted CTLs. The frequency of NP (44-52)-specific CTL precursors (CTLp) can be quantified using techniques such as the ELISPOT assay. The table below summarizes representative data on the frequency of these cells in healthy, HLA-A1-positive donors.

| Donor Group | Mean Frequency of NP (44-52)-specific CTLp (per 2.5 x 105 PBMC) | Reference |

| HLA-A1+, -A2+, -B8+, -B35+ | Significantly higher (threefold) than other groups | [6] |

| HLA-A1+ (Donor 3) | 31 | [6] |

Note: PBMC stands for Peripheral Blood Mononuclear Cells.

The functional avidity of NP (44-52)-specific T cells, which is the concentration of peptide required for 50% of maximal response (EC50), has been measured. In one study, the EC50 for NP (44-52)-specific T cells was determined to be 1 x 10-6 M.

Signaling Pathways

The recognition of the NP (44-52)-HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. The diagram below illustrates the initial steps of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the influenza NP (44-52) peptide.

In Vitro Generation of Peptide-Specific CTLs

This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand a population of CTLs specific for the NP (44-52) peptide.

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy, HLA-A1-positive donor using Ficoll-Paque density gradient centrifugation.

-

Initial Stimulation: Resuspend PBMCs at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Add the NP (44-52) peptide to a final concentration of 10 µg/mL and recombinant human Interleukin-2 (IL-2) to a final concentration of 10 U/mL. Culture in a 24-well plate at 37°C in a 5% CO2 incubator.

-

Restimulation: After 7 days, and weekly thereafter, restimulate the cultures. Prepare stimulator cells by pulsing autologous PBMCs with 10 µg/mL of the NP (44-52) peptide for 1 hour at 37°C, followed by irradiation (3000 rads). Add the irradiated, peptide-pulsed stimulator cells to the effector cell culture at a responder-to-stimulator ratio of 10:1. Add fresh IL-2 to a final concentration of 10 U/mL.

-

Expansion and Maintenance: Expand the cultures for 2-4 weeks, monitoring cell viability and proliferation. Split the cultures as needed to maintain a cell density of 1-2 x 106 cells/mL.

-

Assessment of Specificity: After the expansion period, assess the specificity and functionality of the generated CTLs using the assays described below.

51Cr Release Cytotoxicity Assay

This assay measures the ability of NP (44-52)-specific CTLs to lyse target cells presenting the peptide.

Methodology:

-

Target Cell Preparation: Use an HLA-A1-positive B-lymphoblastoid cell line (B-LCL) as target cells. Label the target cells with 51Cr by incubating 1 x 106 cells with 100 µCi of Na251CrO4 for 1 hour at 37°C.

-

Peptide Pulsing: Wash the labeled target cells three times with complete medium. Resuspend the cells and pulse half of them with 10 µg/mL of the NP (44-52) peptide for 1 hour at 37°C. The other half remains unpulsed as a negative control.

-

Co-culture: Plate the labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate at 5 x 103 cells/well. Add the in vitro-generated CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Measurement of 51Cr Release: After incubation, centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr release from target cells incubated with CTLs.

-

Spontaneous Release: 51Cr release from target cells incubated with medium alone.

-

Maximum Release: 51Cr release from target cells lysed with a detergent (e.g., 1% Triton X-100).

-

ELISPOT Assay for IFN-γ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.

-

Cell Plating: Add PBMCs or in vitro-generated CTLs to the wells at a concentration of 2 x 105 cells/well.

-

Stimulation: Add the NP (44-52) peptide to the appropriate wells at a final concentration of 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

-

Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.

-

Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique identifies and quantifies NP (44-52)-specific T cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α) upon stimulation.

Methodology:

-

Cell Stimulation: Stimulate 1 x 106 PBMCs with the NP (44-52) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C. Include negative and positive controls.

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as anti-human IFN-γ and anti-human TNF-α.

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α in response to peptide stimulation.

Conclusion

The influenza virus NP (44-52) peptide is a critical component of the cellular immune response to influenza A virus. Its high degree of conservation and immunodominance in HLA-A1 positive individuals make it an attractive target for the development of universal influenza vaccines and immunotherapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other T-cell epitopes. A thorough understanding of the properties and immunological significance of peptides like NP (44-52) is essential for advancing the field of infectious disease research and improving public health.

References

- 1. stemcell.com [stemcell.com]

- 2. MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Function of the Influenza Virus Nucleoprotein (44-52) Epitope: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and immunological significance of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 44-52. The NP(44-52) epitope, with the amino acid sequence CTELKLSDY, is a critical target for the host cellular immune response during influenza A virus infection. This document details its role in cytotoxic T lymphocyte (CTL) recognition, its immunodominant characteristics, and the experimental methodologies used for its study.

Core Function and Immunological Significance

The influenza A virus nucleoprotein is an internal viral protein essential for viral replication and is highly conserved across different influenza A strains. This conservation makes it an attractive target for universal influenza vaccine strategies. The NP(44-52) epitope is a well-characterized, immunodominant, HLA-A1-restricted CD8+ T-cell epitope.[1][2][3] Upon infection, the viral nucleoprotein is processed within the host cell, and the NP(44-52) peptide is presented on the cell surface by MHC class I molecules. This peptide-MHC complex is then recognized by specific CD8+ cytotoxic T lymphocytes (CTLs), triggering a cascade of events leading to the elimination of infected cells. This cellular immune response is crucial for viral clearance and recovery from infection. The immunodominance of the NP(44-52) epitope signifies that it elicits a strong and prevalent T-cell response in individuals with the appropriate HLA-A1 allele.[4][5]

Quantitative Data on the NP(44-52) Epitope

The immunogenicity of the NP(44-52) epitope has been quantified through various assays that measure T-cell activation and frequency. The following tables summarize key quantitative data related to this epitope.

Table 1: T-Cell Precursor Frequency for Influenza NP(44-52) Epitope

| Donor Group (HLA Type) | Epitope | CTLp Frequency (per 2.5 x 10^5 PBMC) | Reference |

| Group I (HLA-A1, -A2, -B8, -B35) | NP(44-52) | 31 | [4] |

| Group II (HLA-A1, -A2, -B8, -B27) | NP(44-52) | Lower than Group I | [4] |

| Group III (HLA-A1, -A3, -B8, -B35) | NP(44-52) | Lower than Group I | [4] |

CTLp: Cytotoxic T Lymphocyte precursor; PBMC: Peripheral Blood Mononuclear Cells. The data indicates a significantly higher frequency of CTL precursors specific for the NP(44-52) epitope in individuals with the HLA-A1, -A2, -B8, -B35 phenotype.[4]

Table 2: Comparative T-Cell Response to Influenza Epitopes

| Donor | Dominant Epitope | Response Magnitude (IFN-γ secreting cells) | Reference |

| Donor 1 | NP(44-52) & NP(380-388) | Significantly larger than M1(58-66) | [5] |

| Donor 3 | NP(44-52) | Highest response among tested epitopes | [4] |

This table highlights the immunodominance of the NP(44-52) epitope in certain individuals, where it elicits a more potent T-cell response compared to other well-known influenza epitopes like M1(58-66).[4][5]

Experimental Protocols

The study of the NP(44-52) epitope relies on a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of NP(44-52)-specific IFN-γ secreting T-cells.

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample using density gradient centrifugation.

-

Cell Stimulation: The coated plate is washed, and PBMCs are added to the wells along with the NP(44-52) synthetic peptide (CTELKLSDY) at a concentration of 10 μM. Control wells include cells with no peptide (negative control) and cells with a mitogen like PHA (positive control).

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells.

-

Enzyme Conjugation: After incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of a radioactive isotope from lysed target cells.

Objective: To determine the percentage of specific lysis of target cells presenting the NP(44-52) epitope by CTLs.

Methodology:

-

Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) expressing HLA-A1 are incubated with the NP(44-52) peptide (5 μM) for 1 hour to allow peptide loading onto MHC class I molecules.

-

Radioactive Labeling: The peptide-loaded target cells are then incubated with Sodium Chromate (Na2[51Cr]O4) for 1 hour, allowing the radioactive chromium to be taken up by the cells.

-

Effector Cell Preparation: Effector CTLs, either generated in vitro or isolated from previously infected individuals, are prepared at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 20:1, 10:1).

-

Co-incubation: The labeled target cells are washed and co-incubated with the effector CTLs in a 96-well V-bottom plate for 4 hours at 37°C.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is carefully collected.

-

Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Radioactivity in the supernatant of wells with both effector and target cells.

-

Spontaneous Release: Radioactivity in the supernatant of wells with target cells only (measures natural leakage).

-

Maximum Release: Radioactivity in the supernatant of wells where target cells are lysed with a detergent (e.g., Triton X-100).

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the critical biological pathways and experimental workflows related to the function of the NP(44-52) epitope.

Caption: MHC Class I Antigen Presentation Pathway for the NP(44-52) Epitope.

Caption: CD8+ T-Cell Activation by the NP(44-52) Epitope.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influenza A NP (44-52) (HLA-A1) - SB PEPTIDE [sb-peptide.com]

- 4. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

discovery of Influenza A virus NP (44-52) as a T-cell epitope

An in-depth guide to the discovery and characterization of the Influenza A virus Nucleoprotein (NP) 44-52 epitope, a key target for T-cell immunity. This document provides a technical overview for researchers, scientists, and professionals in drug development, detailing the methodologies and data that established NP (44-52) as a significant cytotoxic T-lymphocyte (CTL) epitope.

Introduction: The Quest for Universal Influenza Immunity

Influenza A virus is a major global health threat, primarily due to its capacity for rapid antigenic evolution, necessitating the annual reformulation of seasonal vaccines. These vaccines predominantly induce antibody responses against the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). In contrast, cell-mediated immunity, driven by T-lymphocytes, often targets conserved internal viral proteins, such as the nucleoprotein (NP).[1][2] This conservation makes T-cell epitopes within these proteins attractive targets for developing universal influenza vaccines that could offer broad protection against diverse influenza strains.[1][3]

The discovery of specific T-cell epitopes is a cornerstone of this effort. An epitope is a short peptide fragment of a protein that is presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells and recognized by T-cells.[4][5] This guide focuses on a well-characterized HLA-A1-restricted CD8+ T-cell epitope derived from the Influenza A virus nucleoprotein, NP (44-52), with the amino acid sequence CTELKLSDY.[6][7][8][9][10]

Discovery and Identification

The identification of the NP (44-52) epitope was a result of systematic efforts to map T-cell recognition sites within conserved influenza proteins. The general approach combines computational prediction with experimental validation.

Initially, potential T-cell epitopes were predicted by analyzing the amino acid sequences of influenza proteins for motifs that suggest binding to specific HLA class I molecules.[9][11] For HLA-A1, a common binding motif includes specific anchor residues at certain positions within a 9-amino acid peptide.[9] The NP (44-52) sequence, CTELKLSDY, fit the predicted HLA-A1 binding motif.[9]

Following in silico prediction, synthetic peptides corresponding to these sequences were tested for their ability to bind to the relevant HLA molecules and to be recognized by T-cells from individuals previously infected with influenza.[5][9] Studies demonstrated that the NP (44-52) peptide could effectively sensitize target cells for lysis by influenza-immune cytotoxic T-lymphocytes (CTLs) in an HLA-A1-restricted manner, confirming it as a genuine T-cell epitope.[9][10]

Quantitative Data Summary

The following tables summarize the key characteristics and representative experimental data for the Influenza A NP (44-52) epitope.

Table 1: Characteristics of the Influenza A NP (44-52) T-Cell Epitope

| Characteristic | Description |

| Epitope Name | NP (44-52) |

| Amino Acid Sequence | CTELKLSDY[7][8][9] |

| Source Protein | Nucleoprotein (NP)[7][9] |

| Source Organism | Influenza A Virus[7] |

| MHC Restriction | HLA-A1[6][9][10] |

| Responding T-Cell | CD8+ Cytotoxic T-Lymphocyte (CTL)[1][8] |

Table 2: Representative T-Cell Response Data

| Assay Type | Donor HLA Type | Stimulus | Responding Cells | Measurement | Result (Illustrative) |

| IFN-γ ELISpot | HLA-A1+ | NP (44-52) peptide | PBMCs | Spot Forming Units (SFU) / 10⁶ PBMCs | In one study, a donor with the highest response to NP (44-52) had a frequency of 31 CTLp per 2.5 x 10⁵ PBMC.[10] |

| Intracellular Cytokine Staining (ICS) | HLA-A1+ | NP (44-52) peptide | PBMCs | % of IFN-γ+ cells in CD8+ population | Frequencies of responding T-cells can range from 0.05% to 10% in healthy adults.[12] |

| Cytotoxicity Assay (Chromium Release) | HLA-A1+ | NP (44-52) pulsed target cells | CTL line | % Specific Lysis | A close correlation exists between the number of peptide-specific IFN-γ-releasing T cells and the level of specific cytotoxicity.[13] |

Experimental Protocols

The characterization of NP (44-52) as a T-cell epitope relies on several key experimental techniques.

T-Cell Epitope Discovery Workflow

The overall process begins with computational analysis and culminates in functional T-cell assays.

Caption: Workflow for T-cell epitope discovery.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[13]

Methodology:

-

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for Interferon-gamma (IFN-γ) and incubated overnight at 4°C.

-

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy, HLA-typed donors. A standardized number of cells (e.g., 200,000 to 300,000 cells/well) are added to the coated wells.[14]

-

Antigen Stimulation: The synthetic NP (44-52) peptide is added to the wells at a final concentration of approximately 2-10 µg/mL.[14] A negative control (medium only) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: Cells are incubated for 18-20 hours at 37°C in a CO₂ incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.[14]

-

Detection: After incubation, cells are washed away. A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype (e.g., CD8+) and function (cytokine production, degranulation).[3][12][15]

Methodology:

-

Cell Stimulation: PBMCs are stimulated with the NP (44-52) peptide (1-10 µg/mL) for several hours (e.g., 6-12 hours).[12][15]

-

Secretion Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of incubation.[12][15] This prevents cytokine secretion, causing them to accumulate inside the cell.

-

Surface Staining: Cells are stained with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and CD4 to identify T-cell populations. A viability dye is often included to exclude dead cells.

-

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines like IFN-γ and TNF-α, and degranulation markers like CD107a.[15]

-

Data Acquisition: Samples are analyzed on a flow cytometer. Tens of thousands to millions of cells are passed through lasers, and the emitted fluorescence from each cell is detected.

-

Data Analysis: The frequency of cytokine-positive cells within the CD8+ T-cell gate is determined using specialized software.

T-Cell Receptor Signaling Pathway

Recognition of the NP (44-52) peptide presented by an HLA-A1 molecule on an infected cell by a specific CD8+ T-cell's T-Cell Receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation and effector functions.

Caption: T-Cell Receptor (TCR) signaling cascade.

The binding of the TCR and CD8 co-receptor to the peptide-MHC complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck.[16] This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT, initiating multiple signaling branches.[16] Key pathways include the activation of PLCγ1, leading to calcium flux (activating NFAT) and diacylglycerol production (activating NF-κB and AP-1).[16][17] These transcription factors then orchestrate the expression of genes essential for effector functions, such as IFN-γ production and the mobilization of cytotoxic granules to kill infected cells.[4]

Conclusion

The discovery and detailed characterization of the Influenza A virus NP (44-52) epitope represent a significant advancement in understanding cell-mediated immunity to influenza. It serves as a model for how conserved internal proteins can be targeted by the immune system, providing a durable response that is less susceptible to viral antigenic drift. The methodologies outlined in this guide, from predictive bioinformatics to sensitive single-cell functional assays, are central to the ongoing discovery of new epitopes. As a well-defined, immunogenic, and conserved target, NP (44-52) remains a crucial component in the rational design and immunological monitoring of next-generation, universal influenza vaccines.

References

- 1. scienceopen.com [scienceopen.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-cell receptor - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pnas.org [pnas.org]

- 7. shop.altabioscience.com [shop.altabioscience.com]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | T Cell Epitope Discovery in the Context of Distinct and Unique Indigenous HLA Profiles [frontiersin.org]

- 12. viroclinics.com [viroclinics.com]

- 13. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Role of Influenza A Nucleoprotein Epitope (44-52) in Viral Immunity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 44-52. As a highly conserved internal protein, NP is a critical target for T-cell-mediated immunity, offering the potential for broad, cross-strain protection that is a cornerstone of universal vaccine development.[1][2][3] This guide synthesizes key findings on the NP(44-52) epitope, detailing its role in cellular immunity, presenting quantitative data from immunological studies, outlining relevant experimental protocols, and visualizing the underlying biological processes.

Introduction: The Nucleoprotein as a Target for Universal Influenza Immunity

Influenza A viruses pose a persistent global health threat due to antigenic drift and shift in their surface glycoproteins, necessitating annual vaccine reformulations.[1] T-cell responses, however, often target more conserved internal proteins like the nucleoprotein (NP).[1][2][3] These T-cell responses are linked to reduced disease severity and faster viral clearance, making NP a compelling antigen for universal influenza vaccines designed to elicit long-lasting, heterosubtypic immunity.[2][4][5]

The NP(44-52) peptide, with the sequence CTELKLSDY , has been identified as an immunodominant CD8+ T-cell epitope in individuals expressing the HLA-A1 major histocompatibility complex (MHC) class I allele.[6][7][8] Its high degree of conservation across influenza A strains underscores its importance as a target for a broadly protective immune response.

The NP(44-52) Epitope in Cellular Immunity

The immune response to the NP(44-52) epitope is a classic example of cellular immunity, mediated by CD8+ cytotoxic T-lymphocytes (CTLs). This process is fundamental to clearing established infections by recognizing and eliminating virus-infected cells.

Key steps include:

-

Antigen Processing and Presentation: Inside an infected cell, viral NP is degraded by the proteasome into smaller peptides. The NP(44-52) peptide is then transported into the endoplasmic reticulum, where it binds to HLA-A1 molecules. This peptide-MHC complex is subsequently trafficked to the cell surface for presentation to CD8+ T-cells.

-

T-Cell Recognition and Activation: Naive CD8+ T-cells with a T-cell receptor (TCR) specific to the NP(44-52)-HLA-A1 complex recognize and bind to it. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T-cell into an effector CTL.

-

Effector Function: Effector CTLs patrol the body and, upon recognizing the NP(44-52) epitope on infected respiratory cells, release cytotoxic granules (containing perforin (B1180081) and granzymes) to induce apoptosis, thereby eliminating the viral reservoir.

-

Memory Formation: A subset of these activated T-cells develops into long-lived memory cells. These cells provide rapid and robust protection upon subsequent encounters with different influenza A strains that share this conserved epitope.

Quantitative Data on NP(44-52) Immune Response

The immunogenicity of the NP(44-52) epitope has been quantified in various studies, primarily through measuring the frequency and function of specific T-cells. While precise values vary based on the donor's immune history and the specific assay used, the data consistently highlight its role in the anti-influenza T-cell response.

| Parameter | Method | Finding | Reference |

| CTL Precursor Frequency | Limiting Dilution Assay / ELISpot | Frequencies can be significant, with one study noting a donor with 31 specific CTL precursors per 2.5 x 10^5 peripheral blood mononuclear cells (PBMCs). | [7] |

| Immunodominance | ELISpot / Intracellular Cytokine Staining (ICS) | In HLA-A1 positive individuals, the response to NP(44-52) can be dominant over other epitopes. In one cohort, NP(44-52) was the dominant HLA-A1 restricted epitope in 8 out of 16 donors. | [7] |

| Functional Avidity | In vitro T-cell activation assays | NP(44-52) specific CD8+ T-cells have been described as having a relatively lower functional avidity compared to other influenza epitopes, such as NP(383-391). This suggests that a higher concentration of the epitope may be needed for activation. | [8] |

| Cross-Reactivity | Sequence Analysis / T-cell Assays | The NP(44-52) sequence is highly conserved, but variations exist. For example, a notable variation between the A(H7N9) and A(H1N1)pdm09 strains was reported, which can impact T-cell cross-reactivity. | [9] |

Key Experimental Protocols

The study of T-cell responses to NP(44-52) relies on several core immunological assays. The methodologies below are generalized from standard laboratory practices.

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from donor blood and plated in the wells.

-

Antigen Stimulation: The NP(44-52) synthetic peptide (CTELKLSDY) is added to the wells to stimulate specific T-cells. A negative control (no peptide) and a positive control (a general mitogen like PHA) are included.

-

Incubation: The plate is incubated (typically 18-24 hours) at 37°C, 5% CO2, allowing activated T-cells to secrete IFN-γ.

-

Detection: Cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

-

Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot for each IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The frequency of NP(44-52)-specific T-cells is reported as Spot Forming Units (SFUs) per million PBMCs.

ICS allows for the multiparametric characterization of T-cells, identifying their phenotype (e.g., CD8+) and function (cytokine production) simultaneously.

Methodology:

-

Cell Stimulation: PBMCs are stimulated with the NP(44-52) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). This causes cytokines to accumulate inside the cell.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers like CD3, CD4, and CD8.

-

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

-

Data Acquisition: Samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

-

Analysis: Data are analyzed using specialized software to gate on specific populations (e.g., CD8+ T-cells) and quantify the percentage of cells producing specific cytokines in response to the peptide.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the core biological and experimental processes related to NP(44-52) immunity.

Caption: MHC Class I pathway for processing and presenting the NP(44-52) epitope.

Caption: Standard workflow for the IFN-γ ELISpot assay to quantify T-cell responses.

Conclusion and Future Directions

The influenza nucleoprotein epitope NP(44-52) is a well-characterized, conserved target for CD8+ T-cell immunity, particularly in HLA-A1 positive individuals. Its ability to elicit cytotoxic T-lymphocyte responses makes it a crucial component in the natural immune defense against influenza A and a valuable inclusion for next-generation, universal influenza vaccines.[10][11] Further research should focus on strategies to enhance the immunogenicity of subdominant but conserved epitopes like NP(44-52) and to understand their role in conferring protection across diverse human populations with varying HLA types. Such efforts will be pivotal in the development of vaccines capable of providing broad and durable protection against both seasonal and pandemic influenza threats.

References

- 1. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Why Are CD8 T Cell Epitopes of Human Influenza A Virus Conserved? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Portico [access.portico.org]

- 6. pnas.org [pnas.org]

- 7. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Protective Efficacy of a Mucosal Influenza Vaccine Formulation Based on the Recombinant Nucleoprotein Co-Administered with a TLR2/6 Agonist BPPcysMPEG - PMC [pmc.ncbi.nlm.nih.gov]

The Immunogenicity of the Influenza Nucleoprotein (44-52) Peptide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the immunogenicity of the influenza A virus nucleoprotein (NP) peptide spanning amino acids 44-52 (NP 44-52). This conserved epitope is a key target for cytotoxic T-lymphocyte (CTL) responses in humans, particularly in individuals expressing the HLA-A1 allele. This document provides a comprehensive overview of the quantitative data, experimental protocols for assessing immunogenicity, and the underlying molecular pathways involved in the T-cell response to this critical viral peptide.

Core Concepts

The influenza A virus nucleoprotein is an internal viral protein that is relatively conserved across different strains, making it an attractive target for universal influenza vaccines. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a well-characterized HLA-A*01:01-restricted T-cell epitope.[1] Recognition of this peptide presented on the surface of infected cells by CD8+ T-cells can trigger a potent cytotoxic response, leading to the elimination of infected cells and contributing to viral clearance.

Quantitative Analysis of NP (44-52) Immunogenicity

The immunogenicity of the NP (44-52) peptide has been quantified in numerous studies, primarily by measuring the frequency and function of specific T-cells in peripheral blood mononuclear cells (PBMCs) of healthy donors. The following tables summarize key quantitative data from the literature.

Table 1: Frequency of NP (44-52)-Specific Cytotoxic T-Lymphocyte Precursors (CTLp)

| Donor Group (HLA Phenotype) | CTLp Frequency (per 2.5 x 105 PBMCs) | Reference |

| HLA-A1, -A2, -B8, -B35 positive | Significantly higher (threefold) than other groups | [2] |

| Individual Donor (Group I) | 31 | [2] |

Table 2: Functional T-Cell Responses to NP (44-52) Peptide

| Assay Type | Measurement | Result | Reference | | :--- | :--- | :--- | | Intracellular Cytokine Staining (ICS) | % of IFN-γ positive CD8+ T-cells | Variable, dependent on donor and stimulation conditions |[3] | | Intracellular Cytokine Staining (ICS) | % of CD107a positive CD8+ T-cells | Increased upon stimulation with NP (44-52) |[3] | | ELISpot | IFN-γ Spot Forming Units (SFU) per 106 PBMCs | Positive responses observed in HLA-A1 positive individuals |[4] | | Chromium Release Assay | % Specific Lysis of Target Cells | Lysis of NP (44-52) pulsed target cells by specific CTLs |[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NP (44-52) immunogenicity. The following sections provide outlines for key experimental protocols.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

a. Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture and detection antibodies

-

Streptavidin-alkaline phosphatase (or HRP)

-

Substrate (e.g., BCIP/NBT)

-

Human PBMCs

-

Synthetic NP (44-52) peptide (CTELKLSDY), purity >95%

-

Positive control (e.g., Phytohemagglutinin (PHA))

-

Negative control (e.g., irrelevant peptide or media alone)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

b. Protocol:

-

Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

Cell Plating: Add 2-3 x 105 PBMCs per well.

-

Stimulation: Add the NP (44-52) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plates and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plates and add the substrate. Stop the reaction by washing with distilled water once spots have developed.

-

Analysis: Air-dry the plates and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, including the simultaneous detection of multiple cytokines and cell surface markers.

a. Materials:

-

Human PBMCs

-

Synthetic NP (44-52) peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorescently conjugated antibodies against:

-

Cell surface markers: CD3, CD8, CD4

-

Intracellular cytokines: IFN-γ, TNF-α, IL-2

-

Degranulation marker: CD107a

-

-

Fixation and permeabilization buffers

-

Flow cytometer

b. Protocol:

-

Cell Stimulation: Stimulate 1-2 x 106 PBMCs per well with the NP (44-52) peptide (1-10 µg/mL) in the presence of anti-CD28/CD49d co-stimulatory molecules and a fluorescently labeled anti-CD107a antibody for 1 hour at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.

-

Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing CD8+ T-cells.

Chromium Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity

This assay measures the ability of CTLs to lyse target cells presenting the NP (44-52) peptide.

a. Materials:

-

Effector cells: In vitro expanded NP (44-52)-specific CTLs

-

Target cells: HLA-A1 positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells

-

Synthetic NP (44-52) peptide

-

51Cr (Sodium chromate)

-

Gamma counter

b. Protocol:

-

Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the NP (44-52) peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Measurement of 51Cr Release: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is from target cells incubated with media alone.

-

Maximum release is from target cells lysed with detergent.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the T-cell response to the NP (44-52) peptide can aid in understanding the underlying mechanisms.

T-Cell Receptor Signaling Pathway

The recognition of the NP (44-52) peptide presented by HLA-A1 on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events leading to T-cell activation and effector functions.

References

Influenza Nucleoprotein (44-52) as a Strategic Target for Cytotoxic T Lymphocyte-Mediated Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Its conserved nature makes it an attractive target for universal influenza vaccine strategies, aiming to elicit T-cell responses that can provide broad protection against different influenza strains. Within the nucleoprotein, the amino acid sequence 44-52 (NP₄₄₋₅₂) has been identified as a significant epitope for cytotoxic T lymphocytes (CTLs), particularly in individuals expressing the Human Leukocyte Antigen (HLA)-A1 allele. This guide provides a comprehensive overview of the NP₄₄₋₅₂ epitope, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying immunological pathways and workflows.

Quantitative Analysis of the CTL Response to NP₄₄₋₅₂

The cellular immune response to influenza virus is a complex interplay of various T-cell specificities. The magnitude of the CTL response to the NP₄₄₋₅₂ epitope can be influenced by the overall HLA phenotype of an individual.[1][2][3] Quantitative assessments, primarily through ELISPOT and cytotoxicity assays, have provided valuable insights into the immunogenicity of this epitope.

Cytotoxic T Lymphocyte Precursor (CTLp) Frequencies

The frequency of CTL precursors specific for a particular epitope is a key measure of the cellular immune memory. Studies have shown that the NP₄₄₋₅₂ epitope can elicit robust CTLp responses.

| HLA Phenotype of Donor Group | Epitope | CTLp Frequency (spots per 2.5 x 10⁵ PBMC) | Reference |

| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | NP₄₄₋₅₂ | 31 | [1] |

| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | M1₅₈₋₆₆ | 24.6 to 57 | [1] |

| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | NS1₁₂₂₋₁₃₀ | 23 | [1] |

| HLA-A2+, HLA-B27+ | NP₃₈₃₋₃₉₁ | 32 | [1] |

Notably, the frequency of CTLp specific for the HLA-A1-restricted NP₄₄₋₅₂ epitope was found to be significantly higher in donors positive for HLA-A1, -A2, -B8, and -B35 compared to other donor groups.[1] This suggests a potential synergistic effect of the broader HLA makeup on the immunodominance of this epitope.[1][2][3] In some donors, the NP₄₄₋₅₂ epitope is dominantly recognized over other HLA-A1 restricted epitopes like PB1₅₉₁₋₅₉₉.[1]

T-Cell Functional Avidity (EC₅₀)

Functional avidity, often expressed as the half-maximal effective concentration (EC₅₀), measures the sensitivity of T cells to their cognate peptide. A lower EC₅₀ value indicates a higher avidity. The NP₄₄₋₅₂-specific CTL response has been characterized as having a relatively low functional avidity compared to some other influenza epitopes.[4]

| Epitope | Average EC₅₀ (M) | Range of EC₅₀ (M) | Reference |

| NP₄₄₋₅₂ | 3.9 x 10⁻⁷ (highest) | 83-fold dilution difference | [5] |

| NP₄₁₈₋₄₂₆ | 2.7 x 10⁻¹⁰ (lowest) | 8-fold dilution difference | [5] |

| NS1₁₂₂₋₁₃₀ | - | 2,500-fold dilution difference | [5] |

The wide range in EC₅₀ values observed for NP₄₄₋₅₂-specific CTLs across different individuals highlights the diversity in T-cell receptor affinities within the human population.

Immunological Pathways and Experimental Workflows

MHC Class I Antigen Presentation of NP₄₄₋₅₂

The presentation of the NP₄₄₋₅₂ epitope to CTLs is a multi-step process that begins with the synthesis of the viral nucleoprotein in an infected cell. This protein is then processed by the proteasome, and the resulting peptide fragments are transported into the endoplasmic reticulum, where they bind to HLA-A1 molecules. The stable peptide-HLA complex is then transported to the cell surface for recognition by CTLs.

Caption: MHC Class I presentation pathway for the influenza NP₄₄₋₅₂ epitope.

CTL Recognition and Effector Function

Upon recognition of the NP₄₄₋₅₂-HLA-A1 complex on an infected cell, the specific CTL becomes activated and initiates its effector functions, leading to the elimination of the infected cell. This process is crucial for controlling viral spread.

Caption: CTL-mediated elimination of an influenza virus-infected cell.

Experimental Protocols

A variety of immunological assays are employed to study the CTL response to the NP₄₄₋₅₂ epitope. Below are detailed methodologies for key experiments.

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the frequency of NP₄₄₋₅₂-specific, IFN-γ-producing T cells in a sample of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

96-well PVDF membrane ELISPOT plates

-

Anti-human IFN-γ capture and detection antibodies

-

Streptavidin-alkaline phosphatase (or HRP)

-

BCIP/NBT (or other suitable substrate)

-

Recombinant human IL-2

-

NP₄₄₋₅₂ peptide (CTELKLSDY)

-

PBMCs isolated from HLA-A1 positive donors

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CO₂ incubator

Methodology:

-

Plate Coating:

-

Pre-wet the ELISPOT plate membranes with 35% ethanol (B145695) for 30 seconds.

-

Wash the plate 3 times with sterile PBS.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The following day, wash the plate 3 times with PBS to remove excess antibody.

-

Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

-

Thaw and count cryopreserved PBMCs. Resuspend cells in complete medium.

-

Plate the PBMCs at a density of 2.5 x 10⁵ cells per well.

-

-

Stimulation:

-

Add the NP₄₄₋₅₂ peptide to the respective wells at a final concentration of 10 µM.

-

Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

-

Wash the plate 5 times with PBST.

-

Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

-

Wash the plate 5 times with PBST, followed by 2 washes with PBS.

-

Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge.

-

Stop the reaction by washing thoroughly with tap water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISPOT reader.

-

The frequency of NP₄₄₋₅₂-specific T cells is expressed as spot-forming units (SFU) per million PBMCs.

-

Chromium-51 (⁵¹Cr) Release Assay

This is a classic cytotoxicity assay to measure the ability of CTLs to lyse target cells.

Objective: To quantify the lytic activity of NP₄₄₋₅₂-specific CTLs against peptide-pulsed target cells.

Materials:

-

Effector cells: In vitro expanded NP₄₄₋₅₂-specific CTLs.

-

Target cells: HLA-A1 positive B-lymphoblastoid cell line (B-LCL).

-

⁵¹Cr (Sodium Chromate)

-

NP₄₄₋₅₂ peptide

-

96-well round-bottom plates

-

Gamma counter

Methodology:

-

Target Cell Labeling:

-

Resuspend 1 x 10⁶ target cells in 100 µl of medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.

-

Wash the labeled target cells 3 times with medium to remove excess ⁵¹Cr.

-

Resuspend the cells to a final concentration of 1 x 10⁵ cells/ml.

-

-

Assay Setup:

-

Plate 1 x 10⁴ labeled target cells in each well of a 96-well plate.

-

Add NP₄₄₋₅₂ peptide to the wells at a final concentration of 1 µM.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Set up control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

-

Incubation and Harvesting:

-

Centrifuge the plate at 50 x g for 3 minutes to facilitate cell contact.

-

Incubate for 4 hours at 37°C.

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully harvest 50 µl of supernatant from each well.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

-

Workflow for a Chromium-51 Release Assay

Caption: A step-by-step workflow for the Chromium-51 release cytotoxicity assay.

Conclusion

The influenza NP₄₄₋₅₂ epitope represents a conserved and immunogenic target for cytotoxic T lymphocytes, particularly in the context of the HLA-A1 allele. The quantitative data underscore its relevance in the anti-influenza immune response, although its immunodominance can be modulated by the host's broader HLA genetic background. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and harness the potential of this and other T-cell epitopes for the development of next-generation influenza vaccines and immunotherapies. A thorough understanding of the cellular immunity to conserved viral antigens like NP is paramount in the quest for a universal influenza vaccine.

References

- 1. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss in CD4 T-cell responses to multiple epitopes in influenza due to expression of one additional MHC class II molecule in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Influenza Virus Nucleoprotein (NP) Peptide 44-52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A*01-restricted cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines and immunotherapies.

Core Biochemical and Biophysical Properties

The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01 and subsequent recognition by T-cell receptors (TCRs).

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr | [1] |

| Molecular Formula | C46H74N10O17S | |

| Molecular Weight | 1087.2 g/mol | |

| Binding Affinity to HLA-A0101 (Thermal Stability) | Tm = 58.2 °C (for the wild-type peptide) | [2] |

| Structural Conformation in Complex with HLA-A0101 | The peptide binds in an extended conformation within the peptide-binding groove of HLA-A*0101. | [1][3] |

Immunological Characteristics

The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza A virus infection. Its recognition by CTLs leads to the elimination of infected cells.

| Feature | Description | Reference |

| MHC Restriction | HLA-A01 | [4] |

| Immunogenicity | Elicits robust CD8+ T-cell responses in HLA-A01 positive individuals. | [4][5] |

| Cross-reactivity | The sequence is highly conserved across different influenza A virus strains, leading to cross-reactive T-cell responses. | |

| Role in Immunity | A key target for cytotoxic T lymphocytes, contributing to viral clearance. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52) peptide are outlined below. These protocols are based on established techniques and may require optimization for specific experimental conditions.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY

This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.

-

Resin Selection and Preparation:

-

Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal acid peptides.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

-

Wash the resin with DMF to remove unreacted reagents.

-

-

Repeat Synthesis Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).

-

-

Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection.

-

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Washing:

-

Precipitate the cleaved peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and by-products.

-

Dry the peptide pellet under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.

-

Column: Use a C18 reversed-phase column.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) to elute the peptide.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

T-Cell Activation Assays

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T-cells.

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*01 positive donor using density gradient centrifugation.

-

Cell Plating: Wash the coated plate and add 2x10^5 PBMCs per well.

-

Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral peptides).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

-

-

Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.

-

Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines and cell surface markers on NP (44-52)-specific T-cells.

-

Cell Preparation: Isolate PBMCs as described for the ELISpot assay.

-

Stimulation:

-

In a 96-well U-bottom plate, add 1x10^6 PBMCs per well.

-

Add the NP (44-52) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

-

Include negative and positive controls.

-

Incubate for 1-2 hours at 37°C.

-

-

Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye for 20-30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

-

-

Intracellular Staining:

-

Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to determine the percentage of cells producing IFN-γ and/or TNF-α in response to the peptide stimulation.

-

Signaling Pathways and Experimental Workflows

The recognition of the NP (44-52) peptide presented by HLA-A*01 on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and effector functions.

T-Cell Receptor (TCR) Signaling Pathway

Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.

Experimental Workflow for T-Cell Epitope Analysis

Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.

References

An In-depth Technical Guide on Influenza Virus NP (44-52) for Researchers and Drug Development Professionals

An analysis of the immunogenic peptide from the influenza A virus nucleoprotein, encompassing its biochemical properties, immunological significance, and relevant experimental methodologies.

The influenza A virus nucleoprotein (NP) peptide spanning amino acids 44-52, with the sequence CTELKLSDY, is a well-characterized, immunodominant epitope primarily recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA) class I molecule HLA-A1, particularly the HLA-A*01:01 allotype.[1][2][3][4] This peptide plays a significant role in the cell-mediated immune response to influenza A virus infection and has been a subject of extensive research for the development of universal influenza vaccines.

Core Properties and Immunogenicity

The NP(44-52) peptide is derived from the internal nucleoprotein of the influenza A virus, a relatively conserved protein, making it an attractive target for T-cell-based vaccines aimed at providing broad protection against different influenza strains.[5] Its immunogenicity is highlighted by its ability to elicit robust CD8+ T-cell responses in individuals expressing the HLA-A1 allele.[6][7] Studies have shown that CTLs specific for this epitope are capable of recognizing and lysing influenza virus-infected cells.[8]

The amino acid sequence CTELKLSDY contains anchor residues that facilitate its binding to the peptide-binding groove of the HLA-A1 molecule.[9] While the precise binding affinity can vary, peptides with an IC50 value of 500 nM or less are generally considered to have a high affinity for HLA molecules.[10] The specific IC50 value for NP(44-52) binding to HLA-A*01:01 is a critical parameter for assessing its immunogenic potential.

Quantitative Data Summary

The following table summarizes key quantitative data related to the Influenza virus NP (44-52) peptide.

| Parameter | Value | HLA Allele | Reference |

| Peptide Sequence | CTELKLSDY | N/A | [11] |

| Amino Acid Position | 44-52 of Nucleoprotein | N/A | [11] |

| CTLp Frequency | Up to 31 per 2.5 x 10^5 PBMC | HLA-A1 | [6] |

Note: Specific IC50 binding affinity data for NP(44-52) to HLA-A01:01 was not explicitly found in the provided search results. A typical threshold for high-affinity binding is an IC50 of 500 nM or less.*[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of the NP(44-52) peptide.

Peptide Synthesis and Purification

Synthetic NP(44-52) peptide (CTELKLSDY) can be produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide is typically cleaved from the resin and deprotected. Purification to >95% homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.[9]

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Materials:

-

PVDF-membrane 96-well plates

-

Capture antibody (e.g., anti-human IFN-γ)

-

Blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Peripheral blood mononuclear cells (PBMCs) from HLA-A1 positive donors

-

NP(44-52) peptide

-

Detection antibody (e.g., biotinylated anti-human IFN-γ)

-

Streptavidin-alkaline phosphatase conjugate

-

Substrate (e.g., BCIP/NBT)

-

ELISPOT reader

Procedure:

-

Plate Coating: Coat the ELISPOT plate wells with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the wells with sterile PBS and then block with blocking solution for at least 2 hours at 37°C.

-

Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2 x 10^5 cells/well).

-

Stimulation: Add the NP(44-52) peptide to the wells at a predetermined optimal concentration. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate.

-

Enzyme Conjugation: After washing, add the streptavidin-alkaline phosphatase conjugate and incubate.

-

Development: Wash the plate and add the substrate. Stop the reaction when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Chromium-51 (B80572) Release Assay (CTL Assay)

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 (⁵¹Cr) from labeled target cells.

Materials:

-

Target cells (e.g., HLA-A1 positive B-lymphoblastoid cell lines)

-

Effector cells (CTLs specific for NP(44-52))

-

Sodium chromate (B82759) (⁵¹Cr)

-

NP(44-52) peptide

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells and pulse them with the NP(44-52) peptide for 1 hour at 37°C.

-

Co-culture: Plate the peptide-pulsed target cells in 96-well plates. Add the effector cells at various effector-to-target (E:T) ratios.

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a detergent (e.g., Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Counting: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The recognition of the influenza virus NP(44-52) peptide presented by HLA-A1 on an antigen-presenting cell (APC) by a specific CD8+ T cell initiates a signaling cascade leading to T-cell activation and effector functions.

Caption: T-cell activation signaling cascade upon recognition of the NP(44-52)-HLA-A1 complex.

This diagram illustrates the key molecular events, starting from the interaction between the T-cell receptor (TCR) and the peptide-MHC complex, leading to the activation of downstream signaling molecules and transcription factors, and culminating in the production of effector molecules like IFN-γ and the release of cytotoxic granules.

Caption: General experimental workflow for the study of Influenza virus NP(44-52) immunogenicity.

This workflow outlines the major steps involved in investigating the NP(44-52) peptide, from its synthesis and quality control to the assessment of its ability to induce T-cell responses using standard immunological assays.

Conclusion

The Influenza virus NP(44-52) peptide is a critical epitope in the cellular immune response to influenza A virus, particularly in HLA-A1 positive individuals. Its conserved nature and demonstrated immunogenicity make it a key target for the development of next-generation, broadly protective influenza vaccines. The experimental protocols and workflows described provide a framework for researchers and drug development professionals to further investigate its role in immunity and to evaluate its potential in novel therapeutic and prophylactic strategies.

References

- 1. Influenza A NP (44-52) (HLA-A1) - SB PEPTIDE [sb-peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Influenza A NP 44-52 (HLA-A*01:01) | 1 mg | EP11323_1 [peptides.de]

- 4. PE-A*01:01/Influenza A virus NP (CTELKLSDY) MHC Tetramer - Creative Biolabs [creativebiolabs.net]

- 5. journals.asm.org [journals.asm.org]

- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. flowpharma.com [flowpharma.com]

- 11. shop.altabioscience.com [shop.altabioscience.com]

Theoretical Binding of Influenza A Nucleoprotein (NP) Epitope (44-52) to MHC Class I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimentally validated binding of the influenza A virus nucleoprotein (NP) peptide epitope spanning amino acids 44-52 to the Major Histocompatibility Complex (MHC) class I molecule. This interaction is a critical prerequisite for the activation of cytotoxic T lymphocyte (CTL) responses, a cornerstone of cellular immunity against viral infections. This document outlines the molecular pathway of antigen presentation, computational methods for predicting peptide-MHC binding, and the experimental protocols used for validation.

The MHC Class I Antigen Presentation Pathway

The presentation of intracellular peptides, such as those derived from viral proteins like influenza NP, is orchestrated by the MHC class I pathway. This multi-step process ensures that the immune system can detect and eliminate infected cells.[1][2] The pathway can be summarized in four principal stages:

-

Peptide Generation: Endogenous proteins, including viral proteins synthesized within an infected cell, are targeted for degradation. The ubiquitin-proteasome system tags these proteins and cleaves them into smaller peptide fragments.[3]

-

Peptide Transport: The resulting peptides are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[3][4]

-